molecular formula C6H6ClN3O B040128 5-chloronicotinohydrazide CAS No. 117830-18-9

5-chloronicotinohydrazide

Cat. No.: B040128
CAS No.: 117830-18-9
M. Wt: 171.58 g/mol
InChI Key: SMUTWNZQWOJRDN-UHFFFAOYSA-N
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Description

5-Chloropyridine-3-carbohydrazide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the 5th position and a carbohydrazide group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyridine-3-carbohydrazide typically involves the reaction of 5-chloropyridine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative .

Industrial Production Methods

For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the chlorination of 2,6-dihydroxyisonicotinic acid followed by esterification and subsequent reaction with hydrazine hydrate . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloropyridine-3-carbohydrazide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 5th position can be substituted by nucleophiles such as amines or thiols.

    Condensation Reactions: The carbohydrazide group can react with aldehydes or ketones to form Schiff bases.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or acetonitrile.

    Condensation Reactions: Aldehydes or ketones in the presence of acidic or basic catalysts.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Condensation Reactions: Schiff bases.

    Oxidation and Reduction: Corresponding oxides or amines.

Mechanism of Action

The mechanism of action of 5-Chloropyridine-3-carbohydrazide is primarily based on its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The carbohydrazide group can form Schiff bases with aldehydes and ketones, which can further interact with enzymes and receptors in biological systems . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloropyridine-3-carbohydrazide
  • 4-Chloropyridine-3-carbohydrazide
  • 5-Bromopyridine-3-carbohydrazide

Uniqueness

5-Chloropyridine-3-carbohydrazide is unique due to the specific positioning of the chlorine atom and the carbohydrazide group, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5th position enhances its reactivity towards nucleophiles, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

5-chloropyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUTWNZQWOJRDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560373
Record name 5-Chloropyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117830-18-9
Record name 5-Chloropyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrazine (17.93 mg, 0.560 mmol) was added to methyl 5-chloronicotinate (80 mg, 0.466 mmol) in methanol (8 mL) and heated overnight at 70° C. The reaction was monitored by TLC. After completion of the reaction, the solvent was removed by vacuum and the compound was purified by column chromatography affording the title compound (40 mg). 1H NMR (400 MHz, CD3OD): δ 8.85 (d, 1H, J=2.0 Hz), 8.70 (d, 1H, J=2.4 Hz), 8.22 (t, 1H, J=2.0 Hz). ESI-MS: 172.0 [M+H]+.
Quantity
17.93 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

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